Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)thiazole-4-carboxylate

Overview

Description

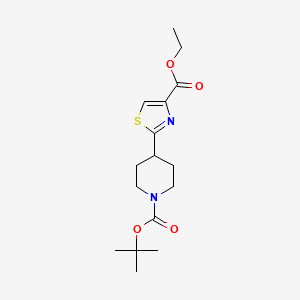

Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)thiazole-4-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound features a thiazole ring, a piperidine ring, and an ethyl ester group, making it a valuable intermediate in various chemical syntheses.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with piperidine-4-carboxylic acid and tert-butoxycarbonyl chloride.

Reaction Steps: The piperidine-4-carboxylic acid is first protected with tert-butoxycarbonyl chloride to form tert-butoxycarbonyl-piperidine-4-carboxylic acid. This intermediate is then reacted with thiazole-4-carboxylic acid to form the final product.

Conditions: The reactions are usually carried out in anhydrous conditions using a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods:

Scale-Up: The synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield.

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Types of Reactions:

Oxidation: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.

Reduction: The piperidine ring can be reduced to form piperidin-4-yl derivatives.

Substitution: The ethyl ester group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA.

Reduction: Using reducing agents like lithium aluminum hydride.

Substitution: Using nucleophiles such as amines or alcohols.

Major Products Formed:

Sulfoxides and Sulfones: Resulting from the oxidation of the thiazole ring.

Piperidin-4-yl Derivatives: Resulting from the reduction of the piperidine ring.

Substituted Esters: Resulting from the substitution of the ethyl ester group.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active molecules. Medicine: It is used in the development of drugs targeting various diseases. Industry: It finds applications in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The thiazole ring, in particular, is known to bind to enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate: Similar in structure but features an oxazole ring instead of a thiazole ring.

Ethyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-: Contains a similar protecting group but differs in the core structure.

Uniqueness: Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)thiazole-4-carboxylate is unique due to its combination of a thiazole ring and a piperidine ring, which provides distinct chemical properties and reactivity compared to other similar compounds.

Biological Activity

Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)thiazole-4-carboxylate (CAS Number: 365413-31-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its structure, synthesis, and biological evaluations, providing insights into its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C16H24N2O4S

- Molecular Weight : 340.4 g/mol

- IUPAC Name : tert-butyl 4-[4-(ethoxycarbonyl)-1,3-thiazol-2-yl]-1-piperidinecarboxylate

The structure features a thiazole ring, which is known for its biological activity, particularly in drug development. The presence of the piperidine moiety enhances its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:

- Formation of the thiazole ring.

- Introduction of the piperidine moiety.

- Protection and functionalization steps to yield the final product.

Recent studies have highlighted that compounds containing thiazole rings can induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. The biological evaluation demonstrated that ethyl thiazoles can selectively target cellular pathways leading to ferroptosis, particularly through interactions with glutathione peroxidase 4 (GPX4), a critical regulator of oxidative stress in cells .

Anticancer Activity

In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

- MDA-MB-231 (Triple-Negative Breast Cancer) : The compound displayed an IC50 value in the low nanomolar range, indicating potent anti-proliferative effects.

- MCF7 (Breast Cancer) : A marked difference in sensitivity was observed compared to non-cancerous cells, suggesting a favorable therapeutic window .

Comparative Efficacy

The following table summarizes the IC50 values of this compound against different cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 0.126 |

| MCF7 | 0.87 |

| Non-cancerous MCF10A | >10 |

This data indicates that the compound selectively inhibits cancer cell proliferation while exhibiting lower toxicity towards normal cells.

Case Studies and Research Findings

Several case studies have investigated the biological implications of this compound:

- Ferroptosis Induction : A study demonstrated that thiazole derivatives can act as Michael acceptors, facilitating covalent interactions with thiol groups in proteins, which leads to ferroptotic cell death .

- Target Validation : Chemoproteomic analyses identified GPX4 as a primary target for these compounds, confirming their role in modulating oxidative stress pathways .

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to controls, supporting its potential application in cancer therapy .

Properties

IUPAC Name |

ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4S/c1-5-21-14(19)12-10-23-13(17-12)11-6-8-18(9-7-11)15(20)22-16(2,3)4/h10-11H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBRUPXMVELEXIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2CCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383752 | |

| Record name | tert-Butyl 4-[4-(ethoxycarbonyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365413-31-6 | |

| Record name | 1,1-Dimethylethyl 4-[4-(ethoxycarbonyl)-2-thiazolyl]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=365413-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-[4-(ethoxycarbonyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.